molecular formula C14H11NO2 B7805564 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile CAS No. 52315-06-7

2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Cat. No. B7805564
CAS RN: 52315-06-7
M. Wt: 225.24 g/mol
InChI Key: GXUQMKBQDGPMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05003083

Procedure details

To a solution of L-(+)-diisopropyl tartarate (1.030 mg, 4.4 mmol) in absolute chloroform (40 ml), tetaraisopropyl titanate (1.136 mg, 4 mmol) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, absolute chloroform (40 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilyl cyanide (436 mg, 4.4 mmol) and then 3-phenoxybenzaldehyde (793 mg, 4 mmol) were added and stirred at room temperature for 14 hours. Thereafter, 1N hydrochloric acid (40 ml) was added and stirred at room temperature for 30 minutes. Then, the reaction mixture was extracted with dichloromethane and dried over sodium sulfate followed by evaporation of the solvent to give an oily product. The product was purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain α-cyano-3-phenoxybenzyl alcohol (580 mg).
[Compound]
Name
L-(+)-diisopropyl tartarate
Quantity
1.03 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.136 mg
Type
catalyst
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Quantity
793 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[N:6])(C)C.[O:7]([C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH:17]=[O:18])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl>C(Cl)(Cl)Cl.[Ti]>[C:5]([CH:17]([OH:18])[C:16]1[CH:19]=[CH:20][CH:21]=[C:14]([O:7][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:15]=1)#[N:6]

Inputs

Step One
Name
L-(+)-diisopropyl tartarate
Quantity
1.03 mg
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1.136 mg
Type
catalyst
Smiles
[Ti]
Step Two
Name
Quantity
436 mg
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
793 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating volatile components off in the same manner as in Example 1, absolute chloroform (40 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
STIRRING
Type
STIRRING
Details
stirred at room temperature
CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
STIRRING
Type
STIRRING
Details
stirred at room temperature for 14 hours
Duration
14 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
Then, the reaction mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
to give an oily product
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (silica gel, eluent: hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C(C1=CC(=CC=C1)OC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05003083

Procedure details

To a solution of L-(+)-diisopropyl tartarate (1.030 mg, 4.4 mmol) in absolute chloroform (40 ml), tetaraisopropyl titanate (1.136 mg, 4 mmol) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, absolute chloroform (40 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilyl cyanide (436 mg, 4.4 mmol) and then 3-phenoxybenzaldehyde (793 mg, 4 mmol) were added and stirred at room temperature for 14 hours. Thereafter, 1N hydrochloric acid (40 ml) was added and stirred at room temperature for 30 minutes. Then, the reaction mixture was extracted with dichloromethane and dried over sodium sulfate followed by evaporation of the solvent to give an oily product. The product was purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain α-cyano-3-phenoxybenzyl alcohol (580 mg).
[Compound]
Name
L-(+)-diisopropyl tartarate
Quantity
1.03 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.136 mg
Type
catalyst
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Quantity
793 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[N:6])(C)C.[O:7]([C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH:17]=[O:18])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl>C(Cl)(Cl)Cl.[Ti]>[C:5]([CH:17]([OH:18])[C:16]1[CH:19]=[CH:20][CH:21]=[C:14]([O:7][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:15]=1)#[N:6]

Inputs

Step One
Name
L-(+)-diisopropyl tartarate
Quantity
1.03 mg
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1.136 mg
Type
catalyst
Smiles
[Ti]
Step Two
Name
Quantity
436 mg
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
793 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating volatile components off in the same manner as in Example 1, absolute chloroform (40 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
STIRRING
Type
STIRRING
Details
stirred at room temperature
CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
STIRRING
Type
STIRRING
Details
stirred at room temperature for 14 hours
Duration
14 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
Then, the reaction mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
to give an oily product
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (silica gel, eluent: hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C(C1=CC(=CC=C1)OC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05003083

Procedure details

To a solution of L-(+)-diisopropyl tartarate (1.030 mg, 4.4 mmol) in absolute chloroform (40 ml), tetaraisopropyl titanate (1.136 mg, 4 mmol) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, absolute chloroform (40 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilyl cyanide (436 mg, 4.4 mmol) and then 3-phenoxybenzaldehyde (793 mg, 4 mmol) were added and stirred at room temperature for 14 hours. Thereafter, 1N hydrochloric acid (40 ml) was added and stirred at room temperature for 30 minutes. Then, the reaction mixture was extracted with dichloromethane and dried over sodium sulfate followed by evaporation of the solvent to give an oily product. The product was purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain α-cyano-3-phenoxybenzyl alcohol (580 mg).
[Compound]
Name
L-(+)-diisopropyl tartarate
Quantity
1.03 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.136 mg
Type
catalyst
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Quantity
793 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[N:6])(C)C.[O:7]([C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH:17]=[O:18])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl>C(Cl)(Cl)Cl.[Ti]>[C:5]([CH:17]([OH:18])[C:16]1[CH:19]=[CH:20][CH:21]=[C:14]([O:7][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:15]=1)#[N:6]

Inputs

Step One
Name
L-(+)-diisopropyl tartarate
Quantity
1.03 mg
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1.136 mg
Type
catalyst
Smiles
[Ti]
Step Two
Name
Quantity
436 mg
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
793 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating volatile components off in the same manner as in Example 1, absolute chloroform (40 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
STIRRING
Type
STIRRING
Details
stirred at room temperature
CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
STIRRING
Type
STIRRING
Details
stirred at room temperature for 14 hours
Duration
14 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
Then, the reaction mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
to give an oily product
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (silica gel, eluent: hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C(C1=CC(=CC=C1)OC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05003083

Procedure details

To a solution of L-(+)-diisopropyl tartarate (1.030 mg, 4.4 mmol) in absolute chloroform (40 ml), tetaraisopropyl titanate (1.136 mg, 4 mmol) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, absolute chloroform (40 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilyl cyanide (436 mg, 4.4 mmol) and then 3-phenoxybenzaldehyde (793 mg, 4 mmol) were added and stirred at room temperature for 14 hours. Thereafter, 1N hydrochloric acid (40 ml) was added and stirred at room temperature for 30 minutes. Then, the reaction mixture was extracted with dichloromethane and dried over sodium sulfate followed by evaporation of the solvent to give an oily product. The product was purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain α-cyano-3-phenoxybenzyl alcohol (580 mg).
[Compound]
Name
L-(+)-diisopropyl tartarate
Quantity
1.03 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.136 mg
Type
catalyst
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Quantity
793 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[N:6])(C)C.[O:7]([C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH:17]=[O:18])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl>C(Cl)(Cl)Cl.[Ti]>[C:5]([CH:17]([OH:18])[C:16]1[CH:19]=[CH:20][CH:21]=[C:14]([O:7][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:15]=1)#[N:6]

Inputs

Step One
Name
L-(+)-diisopropyl tartarate
Quantity
1.03 mg
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1.136 mg
Type
catalyst
Smiles
[Ti]
Step Two
Name
Quantity
436 mg
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
793 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating volatile components off in the same manner as in Example 1, absolute chloroform (40 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
STIRRING
Type
STIRRING
Details
stirred at room temperature
CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
STIRRING
Type
STIRRING
Details
stirred at room temperature for 14 hours
Duration
14 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
Then, the reaction mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
to give an oily product
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (silica gel, eluent: hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C(C1=CC(=CC=C1)OC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.